
N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide, also known as MTAA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MTAA is a derivative of the natural compound curcumin, which is found in turmeric and has been shown to have anti-inflammatory and antioxidant properties. MTAA has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions in research.
Wirkmechanismus
N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide's mechanism of action is not fully understood, but it is believed to inhibit COX-2 activity through the modification of its active site. N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide may also interact with other enzymes and proteins involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and antioxidant properties, N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide has been shown to have other biochemical and physiological effects. N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide has been shown to inhibit the growth of cancer cells in vitro, and to enhance the activity of chemotherapeutic drugs. N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide has also been shown to have neuroprotective effects, protecting neurons from damage and death.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide has several advantages for lab experiments, including its high purity and stability. However, N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide's low solubility in water can make it difficult to work with in some experiments. Additionally, N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide's mechanism of action is not fully understood, which can make it challenging to interpret results.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide. One area of interest is the development of N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide-based drugs for the treatment of inflammation, oxidative stress, and cancer. Another area of interest is the study of N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide's neuroprotective effects and its potential for the treatment of neurodegenerative diseases. Finally, further research is needed to fully understand N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide's mechanism of action and its potential interactions with other enzymes and proteins.
Synthesemethoden
N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide has been synthesized through various methods, including the reaction of curcumin with thioacetic acid, and the reaction of 2-methoxy-5-methylphenylamine with 2-thiophenecarboxaldehyde followed by acrylation. These methods have been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide has been studied for its potential therapeutic applications, including its anti-inflammatory and antioxidant properties. In vitro studies have shown that N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide has also been shown to have antioxidant activity, protecting cells from oxidative stress. These properties make N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide a promising candidate for the development of anti-inflammatory and antioxidant drugs.
Eigenschaften
IUPAC Name |
(E)-N-(2-methoxy-5-methylphenyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-11-5-7-14(18-2)13(10-11)16-15(17)8-6-12-4-3-9-19-12/h3-10H,1-2H3,(H,16,17)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEYIQMPZWKWTD-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


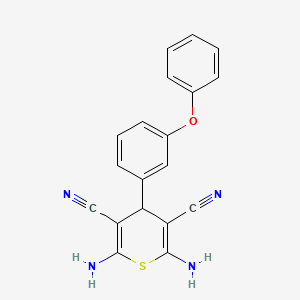
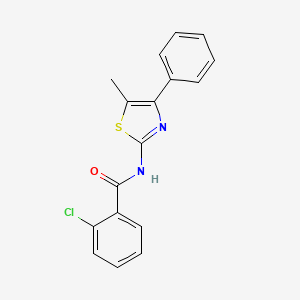
![1-(4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5820660.png)
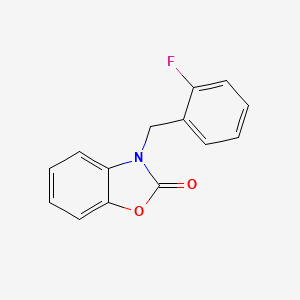

![N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide](/img/structure/B5820676.png)

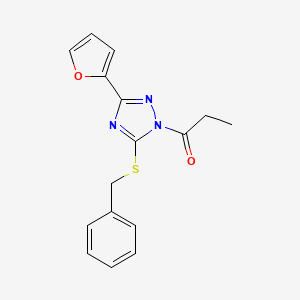
![4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5820701.png)


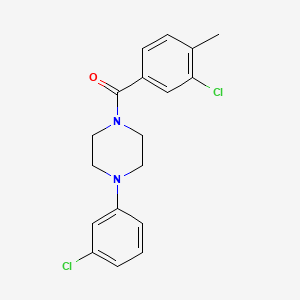
![methyl 5-(2-cyano-1-methylvinyl)-4-methyl-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5820743.png)